Welcome to the BenchChem Online Store!
molecular formula C13H11FO B127013 [4-(4-Fluorophenyl)phenyl]methanol CAS No. 147497-56-1

[4-(4-Fluorophenyl)phenyl]methanol

Cat. No. B127013
M. Wt: 202.22 g/mol
InChI Key: ZSWIVXLMMVNSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05260316

Procedure details

To a solution of 4'-fluoro-4-biphenylylmethanol (7.38 g, 36.93 mmol) in Et2O (250 ml) is added phosphorous tribromide (7 ml, 73.06 mmol). The reaction is allowed to warm slowly to room temperature and is then refluxed for 12 hours. After the reaction is cooled to room temperature ice chips are added until gas no longer evolves. The reaction mixture is then diluted with H2O (200 ml) and extracted with 1N NaOH (300 ml) and saturated NaCl solution (300 ml), dried over MgSO4, and concentrated in vacuo to give 4'-fluoro-4-biphenylylmethyl bromide as a white solid.
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14]O)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.P(Br)(Br)[Br:17]>CCOCC.O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][Br:17])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.38 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)CO
Name
Quantity
7 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then refluxed for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction is cooled to room temperature ice chips
ADDITION
Type
ADDITION
Details
are added until gas
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N NaOH (300 ml) and saturated NaCl solution (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.